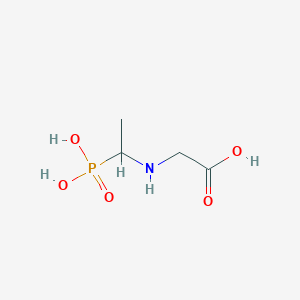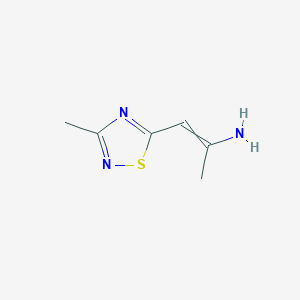![molecular formula C15H17Na B14429622 Sodium [1-methyl-7-(propan-2-yl)azulen-4-yl]methanide CAS No. 80706-95-2](/img/structure/B14429622.png)
Sodium [1-methyl-7-(propan-2-yl)azulen-4-yl]methanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium [1-methyl-7-(propan-2-yl)azulen-4-yl]methanide, also known as guaiazulene, is a dark blue crystalline hydrocarbon. It is a derivative of azulene and is a bicyclic sesquiterpene. This compound is a constituent of some essential oils, mainly oil of guaiac and chamomile oil, which serve as its commercial sources .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Guaiazulene can be synthesized through various methods. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the azulene ring structure .
Industrial Production Methods
Industrial production of guaiazulene often involves the extraction from natural sources such as chamomile oil and oil of guaiac. The extraction process includes distillation and purification steps to isolate the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Guaiazulene undergoes several types of chemical reactions, including:
Oxidation: Guaiazulene can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert guaiazulene into different reduced forms.
Substitution: Guaiazulene can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often require specific catalysts and solvents to facilitate the reaction .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of guaiazulene, as well as substituted compounds with different functional groups .
Applications De Recherche Scientifique
Guaiazulene has a wide range of scientific research applications:
Chemistry: It is used as a volatile dye with a known evaporation rate to indicate the end of use of various products.
Industry: Guaiazulene is used as a cosmetic color additive approved by the U.S.
Mécanisme D'action
The mechanism of action of guaiazulene involves its interaction with various molecular targets and pathways. It exerts its effects through its anti-inflammatory properties, which are mediated by the inhibition of specific enzymes and signaling pathways involved in inflammation . Additionally, guaiazulene’s antioxidant properties contribute to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azulene: The parent compound of guaiazulene, known for its blue color and aromatic properties.
Chamazulene: Another derivative of azulene, known for its anti-inflammatory properties.
Uniqueness
Guaiazulene is unique due to its specific chemical structure, which imparts distinct properties such as its dark blue color and its ability to act as a volatile dye. Its anti-inflammatory and antioxidant properties also make it valuable in various therapeutic applications .
Propriétés
Numéro CAS |
80706-95-2 |
|---|---|
Formule moléculaire |
C15H17Na |
Poids moléculaire |
220.28 g/mol |
Nom IUPAC |
sodium;4-methanidyl-1-methyl-7-propan-2-ylazulene |
InChI |
InChI=1S/C15H17.Na/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13;/h5-10H,3H2,1-2,4H3;/q-1;+1 |
Clé InChI |
ZMYJUIOYOFQACF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=C(C=CC(=C2C=C1)[CH2-])C(C)C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



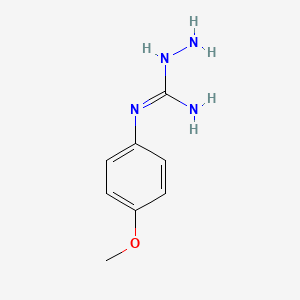
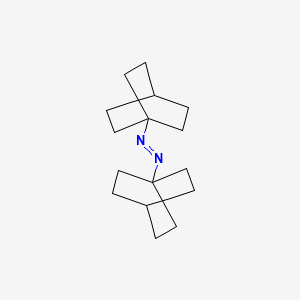
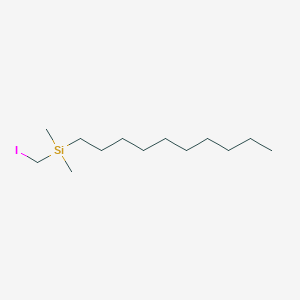
![Bis[(1,2-benzoxazol-3-yl)] benzene-1,4-dicarboxylate](/img/structure/B14429573.png)
![9-Tert-butylbenzo[pqr]tetraphene](/img/structure/B14429575.png)
![1-[Hydroxybis(2-methoxyphenyl)methyl]cyclopentan-1-ol](/img/structure/B14429581.png)
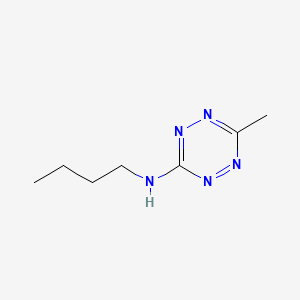
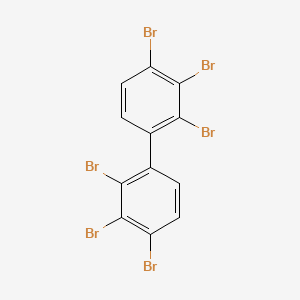
![Acetamide, N-[(2-iodophenyl)methyl]-](/img/structure/B14429599.png)
![2,3,4,5,6,7-hexahydro-cyclopent[b]azepin-8(1H)-one](/img/structure/B14429604.png)
